Lipophilicity (logP) Differentiation from Prasugrel and Related Thienopyridine Antiplatelet Agents
Computationally predicted logP for the target compound is 3.21 (mcule property calculator) . In contrast, the clinically established thienopyridine prasugrel exhibits a measured logD₇.₄ of approximately 2.9 (ACD/Labs predicted logP ~2.6) and clopidogrel exhibits logP ~2.9 [1]. The ~0.3–0.6 log unit increase in predicted logP for the target compound indicates greater membrane permeability potential relative to these legacy antiplatelet agents, a factor that may influence blood–brain barrier penetration if CNS applications are pursued.
| Evidence Dimension | Computed/predicted logP (partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.21 (mcule computational prediction) |
| Comparator Or Baseline | Prasugrel: logD₇.₄ ≈ 2.9 (experimental) / logP ≈ 2.6 (predicted); Clopidogrel: logP ≈ 2.9 |
| Quantified Difference | Target logP is 0.3–0.6 units higher than both prasugrel and clopidogrel |
| Conditions | Computational prediction (mcule) for target; experimental logD for prasugrel; literature logP for clopidogrel |
Why This Matters
Higher predicted logP suggests enhanced passive membrane permeability, which is a critical selection criterion when prioritizing compounds for intracellular target engagement or CNS exposure in early discovery screening cascades.
- [1] Wishart DS, Knox C, Guo AC, et al. DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Res. 2006;34(Database issue):D668-D672. DrugBank entries for Prasugrel (DB06209) and Clopidogrel (DB00758). View Source
